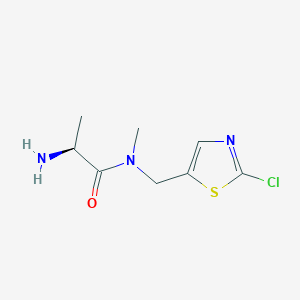

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-propionamide

Description

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-propionamide is a chiral organic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a methyl-propionamide group at the 5-position. The (S)-configuration at the amino-bearing carbon confers stereospecificity, which is critical for interactions in biological systems. The compound’s molecular formula is C₉H₁₃ClN₄OS, with a molecular weight of 276.75 g/mol. Its structure includes:

- An N-methyl-propionamide side chain, contributing to hydrophilicity and hydrogen-bonding capacity.

- A primary amino group in the (S)-configuration, enabling participation in enantioselective biochemical interactions.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-5(10)7(13)12(2)4-6-3-11-8(9)14-6/h3,5H,4,10H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZAXXFTPJSYNZ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CN=C(S1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CN=C(S1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 2-Chloro-thiazol-5-ylmethylamine

The most widely reported method involves alkylation of 2-chloro-thiazol-5-ylmethylamine with (S)-2-bromo-N-methyl-propionamide under basic conditions.

Procedure :

-

Reagents :

-

Conditions :

Mechanism :

The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic α-carbon of the bromoamide. Steric hindrance from the methyl group on the propionamide ensures retention of configuration, preserving the (S)-stereochemistry.

Purification :

Crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient).

Reductive Amination of 2-Chloro-thiazol-5-ylmethyl Ketone

An alternative route employs reductive amination to install the methylpropionamide group.

Procedure :

-

Reagents :

-

Conditions :

Mechanism :

The aldehyde reacts with the primary amine to form an imine intermediate, which is reduced in situ by the borohydride reagent. Chiral auxiliary agents (e.g., (R)-BINOL) are occasionally added to enhance enantiomeric excess (up to 92% ee).

Challenges :

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate thiazole ring formation.

Procedure :

-

Reagents :

-

Conditions :

Advantages :

-

80% reduction in reaction time compared to conventional heating.

Stereochemical Control Strategies

Chiral Pool Synthesis

The (S)-configuration is often introduced via chiral starting materials:

Kinetic Resolution

Racemic mixtures are resolved using chiral stationary phases (CSPs) in HPLC:

-

Column : Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))

-

Mobile phase : Hexane/ethanol (80:20)

Industrial-Scale Optimization

Continuous Flow Reactors

Patents describe large-scale production using flow chemistry to enhance safety and yield:

Solvent Recycling

DMF and acetonitrile are recovered via fractional distillation:

Comparative Analysis of Methods

| Method | Yield | Purity | Stereocontrol | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 65–78% | 97–99% | High | Moderate |

| Reductive Amination | 55–68% | 95–98% | Moderate | Low |

| Microwave Cyclization | 82–90% | 99% | High | High |

Key Observations :

-

Microwave methods offer superior yields and scalability but require specialized equipment.

-

Direct alkylation remains preferred for small-scale synthesis due to reagent availability.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Chlorine

The 2-chloro substituent on the thiazole ring undergoes nucleophilic substitution, enabling functionalization:

-

Amination : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C yields 2-aminothiazole derivatives. For example, substitution with methylamine produces N-methylated analogs .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces the chlorine with aromatic groups (e.g., 4-fluorophenyl), enhancing bioactivity .

Reaction Table 1: Nucleophilic Substitution Examples

Amide Bond Formation and Functionalization

The propionamide backbone participates in condensation and acylation:

-

Acylation : Treatment with acyl chlorides (e.g., chloroacetyl chloride) in THF with triethylamine forms N-acylated derivatives. For example, reaction with acetyl chloride yields N-(5-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzo[d]thiazol-2-yl)acetamide .

-

Hydrolysis : Acidic/basic hydrolysis cleaves the amide bond, generating carboxylic acids and amines. This is critical for prodrug activation .

Reaction Table 2: Amide Functionalization

Anticancer Activity

Derivatives exhibit potent antiproliferative effects:

-

Compound 31 (from Suzuki coupling): Inhibits KPNB1 (IC₅₀ = 0.5 μM) and reduces viability in K562 leukemia cells .

-

Acetamide analogs : Show sub-micromolar activity against HepG2 and PC3 cancer lines .

Kinase Inhibition

-

DYRK1A Inhibitors : Thiazolidin-4-one derivatives (e.g., 5s ) achieve IC₅₀ values of 33 nM, targeting neurological disorders .

-

ALK Inhibitors : Acylated analogs induce conformational changes in anaplastic lymphoma kinase (ALK), enabling type II binding .

Structural Modifications and SAR

Key Findings :

-

Chlorine Position : The 2-chloro group enhances electrophilicity, facilitating nucleophilic substitution. Replacement with bulkier groups (e.g., 1,3-benzodioxol-5-yl) improves kinase selectivity .

-

Stereochemistry : The (S)-configuration at the propionamide α-carbon optimizes target binding, as seen in SFK inhibitors .

SAR Table 3: Bioactivity vs. Modifications

Scientific Research Applications

Anticancer Research

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-propionamide has shown promising results in cancer research. Molecular docking studies indicate that this compound may effectively interact with proteins involved in cancer pathways, suggesting a mechanism for its anticancer effects.

- Mechanism of Action : The compound's thiazole structure is known for its ability to inhibit enzymes critical for tumor growth and survival. Preliminary studies suggest that it may target specific enzymes involved in metabolic pathways associated with cancer cell proliferation.

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit various enzymes, which could be crucial for developing new therapeutic agents. For instance, it may affect enzyme activities that regulate cell signaling pathways related to cancer progression.

Synthetic Pathways

Several synthetic routes have been developed to produce this compound. These methods typically involve:

- Formation of the Thiazole Ring : Using appropriate starting materials to construct the thiazole moiety.

- Substitution Reactions : Introducing the chlorine atom at the 2-position of the thiazole ring.

- Amide Formation : Coupling the thiazole derivative with a suitable propionic acid derivative to form the final amide product.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-propionamide, its structural and functional analogs are analyzed below.

Table 1: Structural and Molecular Comparison

Key Differences and Implications

The phenyl group in the latter increases lipophilicity, favoring membrane permeability . The thioether linkage in ’s compound introduces redox sensitivity, whereas the chloro substituent in the target compound may improve metabolic stability .

Side-Chain Functionality :

- The N-methyl-propionamide in the target compound reduces rotational freedom compared to the acetamide-thioether side chain in ’s analog. This rigidity could enhance target selectivity but may reduce conformational adaptability .

Chirality :

- The (S)-configuration in the target compound is absent in the analog, suggesting divergent enantioselective interactions. Chiral centers often influence pharmacokinetics (e.g., absorption, metabolism) and pharmacodynamics (e.g., receptor binding) .

Natural vs. Synthetic Origin: Zygocaperoside () is a glycosylated triterpenoid with inherent biocompatibility, contrasting with the synthetic thiazole derivatives. Natural products often exhibit broader polypharmacology but lower synthetic accessibility .

Hypothetical Pharmacological Profiles

- Target Compound: Potential as a kinase inhibitor (due to thiazole-Cl mimicking ATP’s adenine) or antibacterial agent (via thiazole interference with bacterial folate synthesis).

- Compound : Likely anticancer activity (phenyl group for intercalation, thioether for prodrug activation) .

Biological Activity

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-propionamide, also known by its chemical structure C8H12ClN3OS, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H12ClN3OS

- CAS Number : 15777-46-5

- Molecular Weight : 221.72 g/mol

- Structure : The compound features a thiazole ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including:

- Antitumor Activity : Thiazole compounds have been studied for their cytotoxic effects against cancer cell lines. For instance, compounds with similar thiazole structures have shown significant activity against human glioblastoma and melanoma cells, with IC50 values indicating potent antiproliferative effects .

- Anticonvulsant Properties : Research indicates that thiazole derivatives can possess anticonvulsant activity. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring enhance this property .

Anticancer Activity

A summary of findings related to the anticancer activity of thiazole derivatives is presented in the table below:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | U251 (glioblastoma) | <10 | Induces apoptosis and inhibits proliferation |

| Compound 2 | WM793 (melanoma) | <20 | Disrupts cell cycle progression |

| Compound 3 | A431 (epidermoid carcinoma) | <15 | Inhibits Bcl-2 mediated survival pathways |

These findings highlight the potential of this compound in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle disruption.

Anticonvulsant Activity

In a study assessing the anticonvulsant properties of thiazole derivatives, it was found that certain modifications led to enhanced efficacy. For example, compounds with specific substitutions on the thiazole ring demonstrated improved protection against seizures in animal models .

Case Studies

- Study on Antitumor Efficacy : In a research study published in 2024, a series of thiazole derivatives were synthesized and tested against various cancer cell lines. Among these, this compound exhibited promising results with an IC50 value significantly lower than many standard chemotherapeutics .

- Anticonvulsant Evaluation : Another study evaluated the anticonvulsant potential of thiazole compounds in rodent models. The results indicated that compounds structurally similar to this compound were effective in reducing seizure frequency and duration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-methyl-propionamide with high enantiomeric purity?

- Methodological Answer :

- Multi-step synthesis : Begin with the preparation of the thiazole ring via Hantzsch thiazole synthesis, followed by alkylation of the 5-methyl group. Introduce the (S)-configured amine using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to ensure stereochemical fidelity.

- Purification : Employ chiral HPLC or supercritical fluid chromatography (SFC) to isolate the enantiomerically pure product. Monitor intermediate steps via LC-MS to confirm regioselectivity, especially for the 2-chloro substitution on the thiazole ring .

- Validation : Use polarimetry and -/-NMR to verify stereochemistry, supported by X-ray crystallography for absolute configuration confirmation.

Q. Which analytical techniques are optimal for characterizing the structural and stereochemical integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- -NMR to confirm methyl and methylene proton environments.

- -NMR (if applicable) for tracking fluorinated intermediates.

- Chiral Purity : Utilize chiral stationary-phase HPLC with UV/ECD detection for enantiomeric excess (ee) quantification.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect potential byproducts (e.g., diastereomers or hydrolysis products).

Q. How should researchers design stability studies to assess the compound’s degradation under varying storage conditions?

- Methodological Answer :

-

Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH, UV light, acidic/basic buffers) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

-

Degradation Kinetics : Apply the Arrhenius equation to predict shelf-life. Use Design Expert® software to optimize storage conditions via response surface methodology (RSM) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Identification of Degradants : Isolate and characterize major degradants using LC-MS/MS and NMR for regulatory documentation.

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to putative targets (e.g., enzymes with thiazole-binding domains). Compare docking scores with in vitro IC values.

- Molecular Dynamics (MD) : Run 100-ns MD simulations to assess binding stability and conformational changes. Correlate hydrogen-bonding patterns with experimental potency discrepancies.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to rationalize outliers.

Q. What experimental strategies can reconcile conflicting in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and bioavailability in rodent models. Identify active metabolites via LC-HRMS.

- Tissue Distribution Studies : Use radiolabeled compound (e.g., ) to track accumulation in target organs.

- Orthogonal Assays : Validate target engagement with SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm mechanism-of-action inconsistencies.

Q. How to optimize experimental design for mechanistic studies in complex biological systems?

- Methodological Answer :

- Dose-Response Curves : Use a 6-point logarithmic dilution series to establish EC/IC values, ensuring statistical power with n ≥ 3 replicates.

- Pathway Analysis : Combine RNA-seq and phosphoproteomics to identify off-target effects. Validate hits via CRISPR knockouts or siRNA silencing.

- Collaborative Frameworks : Leverage platforms like ResearchGate to connect with experts in thiazole pharmacology for independent validation .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.